2,5-Difluoro-1H-imidazole

Description

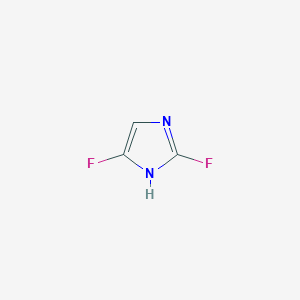

Structure

3D Structure

Properties

CAS No. |

89676-70-0 |

|---|---|

Molecular Formula |

C3H2F2N2 |

Molecular Weight |

104.06 g/mol |

IUPAC Name |

2,5-difluoro-1H-imidazole |

InChI |

InChI=1S/C3H2F2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) |

InChI Key |

VJNDMYVTPKKIBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)F)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of 2,5 Difluoro 1h Imidazole

Reactivity of C-F Bonds on the Imidazole (B134444) Ring

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its reactivity on an aromatic or heteroaromatic ring can be modulated by the electronic environment. In 2,5-Difluoro-1H-imidazole, the C-F bonds are activated towards certain transformations due to the electron-deficient nature of the imidazole ring.

Hydrolytic Stability and Mechanism of Fluoride (B91410) Loss

While specific studies on the hydrolytic stability of this compound are not extensively documented, the general principles of fluoroaromatic chemistry suggest a high degree of stability under neutral conditions. The high bond dissociation energy of the C-F bond makes it resistant to simple hydrolysis.

However, under forcing acidic or basic conditions, or in the presence of strong nucleophiles, fluoride loss can be anticipated. The mechanism of fluoride loss would likely proceed through a nucleophilic aromatic substitution pathway. Under basic conditions, deprotonation of the imidazole N-H could enhance the electron density of the ring, potentially slowing down nucleophilic attack. Conversely, in acidic media, protonation of a ring nitrogen would further increase the ring's electrophilicity, making it more susceptible to attack by a nucleophile, including water. The loss of a fluoride ion would be the rate-determining step, leading to a hydroxylated imidazole derivative.

Nucleophilic Aromatic Substitution (SNAr) Reactivity and Limitations

The presence of two electron-withdrawing fluorine atoms significantly activates the imidazole ring towards Nucleophilic Aromatic Substitution (SNAr). This reactivity is a cornerstone of functionalizing such electron-deficient heterocycles.

Reactivity: Studies on analogous polyhalogenated imidazoles have demonstrated that the 2-position is particularly susceptible to nucleophilic attack. rsc.org This is attributed to the ability of both nitrogen atoms to stabilize the negative charge in the Meisenheimer-like intermediate. For this compound, it is expected that nucleophiles will preferentially attack the C2 position. N-protection of the imidazole is often employed to prevent side reactions and to further modulate the electronic properties of the ring, which can enhance the rate and selectivity of SNAr reactions. rsc.org

Common nucleophiles used in SNAr reactions with halogenated imidazoles include alkoxides, thiolates, and amines. The reaction with sodium alkane or arenethiolates on 1-protected 2,4,5-tribromoimidazole, for instance, results in the clean displacement of the 2-bromo substituent. rsc.org A similar reactivity pattern is anticipated for this compound.

Limitations: Despite the activation provided by the fluorine atoms, SNAr reactions on this compound are not without limitations.

Nucleophile Strength: Weak nucleophiles may not be reactive enough to displace the fluoride, requiring harsh reaction conditions which can lead to decomposition.

Steric Hindrance: Bulky nucleophiles may face steric hindrance, particularly at the C2 position, which is flanked by a nitrogen atom and the C5-fluoro substituent.

Regioselectivity: While the C2 position is electronically favored, attack at the C5 position is also possible, potentially leading to mixtures of regioisomers. The reaction conditions, including the solvent, temperature, and nature of the nucleophile, can influence this selectivity.

N-H Reactivity: The acidic proton on the nitrogen can interfere with basic nucleophiles or reagents, necessitating a protection-deprotection sequence, which adds steps to the synthetic route.

| Nucleophile | Expected Product at C2 | Potential Limitations |

| Methoxide (MeO⁻) | 2-Methoxy-5-fluoro-1H-imidazole | Competing C5 substitution |

| Thiophenoxide (PhS⁻) | 5-Fluoro-2-(phenylthio)-1H-imidazole | Strong nucleophile required |

| Ammonia (B1221849) (NH₃) | 2-Amino-5-fluoro-1H-imidazole | Potential for N-H deprotonation issues |

| Piperidine | 5-Fluoro-2-(piperidin-1-yl)-1H-imidazole | Steric hindrance may slow the reaction |

C-H Activation and Functionalization of the Imidazole Core

Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions for the functionalization of heterocyclic cores. For this compound, the only available C-H bond is at the C4 position.

Regioselective Functionalization at Unsubstituted Positions

The regioselective functionalization of the C4-H bond in this compound is a significant synthetic challenge. The electronic environment of this position is influenced by the adjacent nitrogen and the fluorine atom at C5. Transition metal-catalyzed C-H activation, particularly with palladium, has emerged as a powerful tool for the selective functionalization of C-H bonds in imidazoles.

Mechanistic studies on imidazole C-H activation often point to a concerted metalation-deprotonation (CMD) pathway. The regioselectivity is typically governed by the acidity of the C-H bond and the directing ability of substituents or the heterocyclic nitrogen atoms themselves. In the case of this compound, the inductive effect of the C5-fluorine atom is expected to increase the acidity of the C4-H bond, making it a potential site for metalation.

Direct Arylation and Other C-C/C-N Bond Formations

Palladium-catalyzed direct arylation has been successfully applied to a variety of imidazole derivatives. These reactions typically employ a palladium catalyst, a ligand (often a phosphine or N-heterocyclic carbene), a base, and an aryl halide or triflate. While specific examples with this compound are scarce, the principles established for other imidazoles can be extrapolated.

Direct Arylation: A plausible catalytic cycle for the direct arylation of the C4-H bond would involve the formation of a palladium(II) intermediate which then undergoes C-H activation at the C4 position. Reductive elimination from the resulting arylpalladium intermediate would furnish the C4-arylated product and regenerate the active palladium(0) catalyst.

Other C-C/C-N Bond Formations: Besides arylation, other C-C bond-forming reactions, such as alkenylation, and C-N bond-forming reactions, such as amination, are also conceivable via C-H activation. These transformations would likely require specific catalytic systems tailored to overcome the challenges associated with the electron-deficient nature of the this compound ring.

| Reaction Type | Coupling Partner | Catalyst System (Hypothetical) | Expected Product |

| Direct Arylation | Aryl Bromide | Pd(OAc)₂ / P(o-tol)₃ / Base | 4-Aryl-2,5-difluoro-1H-imidazole |

| Direct Alkenylation | Vinyl Bromide | Pd(OAc)₂ / Ligand / Base | 2,5-Difluoro-4-vinyl-1H-imidazole |

| C-N Coupling | Amine | Cu-based catalyst / Base | 4-Amino-2,5-difluoro-1H-imidazole |

Cycloaddition and Ring-Opening Reactions

The participation of the imidazole ring in cycloaddition reactions is influenced by its aromaticity and electronic density. The electron-deficient nature of this compound suggests it could potentially act as a dienophile or a dipolarophile in certain cycloaddition reactions. However, the inherent aromaticity of the imidazole ring presents a significant energy barrier to reactions that would disrupt this stability.

Cycloaddition: There is a lack of specific literature detailing the cycloaddition reactions of this compound. In principle, it could undergo [4+2] cycloadditions (Diels-Alder reactions) with highly reactive dienes, or [3+2] cycloadditions with 1,3-dipoles. However, the high degree of aromaticity and the presence of two deactivating fluorine atoms would likely necessitate harsh reaction conditions or highly activated reaction partners. It is more probable that if such a reaction were to occur, it would involve the N-unsubstituted double bond acting as a dipolarophile.

Ring-Opening Reactions: Ring-opening of the imidazole core is generally not a facile process due to its aromatic stability. Photochemical conditions or reactions with very strong reagents can sometimes induce ring-opening in heterocyclic systems. For this compound, such reactions are not well-documented and would be expected to require significant energy input to overcome the aromatic stabilization. A hypothetical ring-opening could be initiated by a nucleophilic attack that leads to a cascade of bond cleavages, but this remains a speculative pathway without experimental evidence.

Stepwise 1,3-Dipolar Cycloaddition Processes

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful reaction in heterocyclic chemistry for constructing five-membered rings. wikipedia.org This process typically involves the reaction of a 1,3-dipole (a molecule with a 4π-electron system across three atoms) with a dipolarophile (a 2π-electron system, such as an alkene or alkyne). organic-chemistry.orgnih.gov The reaction is generally considered a concerted, pericyclic process, classified as a [π4s + π2s] cycloaddition, analogous to the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This concerted mechanism means the two new sigma bonds are formed simultaneously, without a distinct intermediate.

However, under certain conditions, particularly when the electronic properties of the dipole and dipolarophile are mismatched or when steric hindrance is significant, the reaction can proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. The stability of such an intermediate dictates the viability of a stepwise pathway over a concerted one.

In the context of this compound, the presence of two highly electronegative fluorine atoms significantly alters the electronic character of the imidazole ring. These fluorine atoms act as strong electron-withdrawing groups, reducing the electron density of the π-system. This electronic modification makes it unlikely for the this compound ring itself to act as a 4π electron donor (a 1,3-dipole).

Conversely, its electron-deficient nature could potentially enable it to function as a dipolarophile in reactions with electron-rich 1,3-dipoles. For instance, in a reaction with an electron-rich dipole like diazomethane, the interaction would be governed by the energy levels of the Frontier Molecular Orbitals (FMOs). An electron-deficient dipolarophile possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates a strong interaction with the High Occupied Molecular Orbital (HOMO) of an electron-rich dipole.

Should a cycloaddition involving this compound proceed, the formation of a discrete, potentially stabilized zwitterionic intermediate would characterize a stepwise process. The stability of this intermediate would be influenced by the substituents on both the dipole and the dipolarophile, as well as the solvent polarity. While specific experimental studies on stepwise 1,3-dipolar cycloadditions with this compound are not extensively documented, the reaction of fluorinated nitrile imines with chalcones to form pyrazoles demonstrates the utility of fluorinated components in such cycloadditions, which proceed in a highly regio- and diastereoselective manner. acs.org

| Reactant Type | Key Orbital | Energy Level | Role of this compound | Governing Interaction |

|---|---|---|---|---|

| Electron-Rich Dipole (e.g., Diazomethane) | HOMO | High | Dipolarophile | HOMO(Dipole) - LUMO(Dipolarophile) |

| Electron-Poor Dipole (e.g., Nitrile Oxide) | LUMO | Low | Dipolarophile | HOMO(Dipolarophile) - LUMO(Dipole) |

Denitrogenative Transformations of Triazole Precursors to Imidazoles

A robust synthetic route for forming substituted 1H-imidazoles involves the denitrogenative transformation of triazole precursors. mdpi.comnih.gov Specifically, an efficient method has been developed based on the acid-mediated transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This approach provides a pathway to the imidazole core that could potentially be adapted for the synthesis of fluorinated analogues like this compound, provided appropriately fluorinated triazole precursors could be synthesized.

The proposed mechanism for this transformation begins with the hydrolysis of a starting 5-amino-1,2,3-triazoloacetal under acidic conditions, which generates a corresponding aldehyde intermediate. mdpi.com This aldehyde then undergoes an intramolecular cyclization to form a bicyclic imidazotriazole intermediate. This intermediate exists in equilibrium with a tautomeric diazo compound. The crucial step is the elimination of molecular nitrogen (N₂) from this diazo tautomer, a process known as denitrogenation. This elimination results in the formation of a highly reactive carbene intermediate. In the final step, this carbene undergoes an insertion reaction into the O-H bond of an alcohol solvent, yielding the final 2-substituted imidazole product. mdpi.com

This denitrogenative strategy has been successfully applied to a range of 5-amino-substituted 1,2,3-triazole acetals, reacting them in various alcohols such as methanol, ethanol, and isopropanol in the presence of concentrated acid to achieve good yields of the corresponding imidazole derivatives. mdpi.com Other related methods include rhodium-catalyzed denitrogenative coupling reactions between pyrazoles and 1-sulfonyl-1,2,3-triazoles, which also proceed through the loss of N₂ to form new heterocyclic structures. nih.gov

| Triazole Precursor | Reagents & Conditions | Resulting Imidazole Product Type | Yield (%) |

|---|---|---|---|

| 5-amino-4-phenyl-1-(2,2-diethoxyethyl)-1,2,3-triazole | Methanol (MeOH), conc. HCl, Reflux, 3h | 2-(methoxymethyl)-4-phenyl-1H-imidazole | 85 |

| 5-amino-4-phenyl-1-(2,2-diethoxyethyl)-1,2,3-triazole | Ethanol (EtOH), conc. HCl, Reflux, 3h | 2-(ethoxymethyl)-4-phenyl-1H-imidazole | 88 |

| 5-amino-4-(4-chlorophenyl)-1-(2,2-diethoxyethyl)-1,2,3-triazole | Ethanol (EtOH), conc. HCl, Reflux, 3h | 2-(ethoxymethyl)-4-(4-chlorophenyl)-1H-imidazole | 80 |

| 5-amino-4-(p-tolyl)-1-(2,2-diethoxyethyl)-1,2,3-triazole | Isopropanol (i-PrOH), conc. HCl, Reflux, 3h | 2-(isopropoxymethyl)-4-(p-tolyl)-1H-imidazole | 75 |

Prototropic Tautomerism and Proton Transfer Dynamics

Prototropic tautomerism is a fundamental characteristic of imidazole and its derivatives, involving the migration of a proton between the two nitrogen atoms of the ring. For a 2,5-disubstituted imidazole, this equilibrium involves two tautomeric forms. The position of this equilibrium is highly sensitive to the nature of the substituents on the imidazole ring, as well as the surrounding environment, including the solvent. technion.ac.il

In this compound, the two fluorine atoms exert a powerful influence on the tautomeric equilibrium due to their strong electron-withdrawing inductive effects. This effect has two major consequences:

Increased Acidity: The electron density is pulled away from the imidazole ring, which significantly increases the acidity of the N-H proton compared to unsubstituted imidazole. This facilitates easier deprotonation.

Decreased Basicity: The lone pair of electrons on the sp²-hybridized nitrogen atom is less available for protonation due to the inductive effect of the adjacent fluorine atom at the 2-position.

These combined effects would be expected to shift the tautomeric equilibrium and profoundly impact the dynamics of proton transfer. Proton transfer in imidazole systems, particularly in the liquid phase or in hydrogen-bonded networks, can occur via a Grotthuss-type mechanism, involving cooperative proton hopping along a chain of molecules. iitg.ac.in The rate-limiting step in this process is often the reorientation of the imidazole molecules to form a suitable hydrogen-bonded pathway.

For this compound, the altered acidity and basicity would change the energy barriers for proton dissociation and association. Computational studies on other fluorinated systems have shown that fluorine atoms can participate in hydrogen bonding with proton-donating species, which could further influence the stabilization of intermediates and transition states in the proton transfer process. rsc.org The dynamics of proton transfer are often studied using ultrafast spectroscopy, which can monitor the process on picosecond to nanosecond timescales. nih.gov The significant drop in pKa upon electronic excitation is a hallmark of photoacids, leading to excited-state proton transfer (ESPT), and while not specifically studied for difluoroimidazole, the electronic perturbations caused by fluorine would certainly modulate such properties. nih.gov

| Property | Unsubstituted Imidazole | Predicted for this compound | Reason |

|---|---|---|---|

| N-H Acidity (pKa) | ~14.5 | Significantly Lower (<14.5) | Strong -I effect of two F atoms stabilizes the imidazolate anion. |

| N Basicity (pKa of Conjugate Acid) | ~7.0 | Significantly Lower (<7.0) | Strong -I effect of two F atoms destabilizes the imidazolium (B1220033) cation. |

| Proton Transfer Rate | Baseline | Altered | Changes in energy barriers for protonation/deprotonation and potential F•••H interactions. |

Stereochemical Aspects of Reactions Involving Fluorinated Imidazoles

The introduction of fluorine atoms into heterocyclic molecules can have a significant impact on the stereochemical outcome of their reactions. This influence arises from a combination of steric and electronic effects that can alter the geometry and stability of reaction transition states. While specific stereoselective reactions involving this compound are not widely reported, principles from related chemistries can be applied.

Stereocontrol is crucial in modern organic synthesis, and various strategies have been developed for reactions involving fluorinated substrates. These include:

Catalytic Enantioselective Fluorination: The use of chiral transition metal complexes to catalyze the addition of an electrophilic fluorine source ("F+") to a prochiral substrate. For example, chiral palladium or nickel complexes have been used for the enantioselective fluorination of β-ketoesters and oxindoles with high efficiency. nih.gov

Substrate-Controlled Diastereoselection: A chiral auxiliary attached to the fluorinated heterocycle can direct an incoming reagent to a specific face of the molecule. Mechanistic models suggest that the stereochemical outcome is often dictated by the most stable conformation of the substrate, which minimizes steric interactions in the transition state. nih.gov

Asymmetric Catalysis: Reactions such as alkylations, Michael additions, and Mannich reactions on substrates containing an α-fluoro group adjacent to an electron-withdrawing group can be rendered highly stereoselective using chiral organic or metal-based catalysts. rsc.org

In a hypothetical reaction involving this compound, its unique electronic properties could be leveraged to influence stereochemistry. For example, the nitrogen atoms could act as coordination sites for a chiral Lewis acid catalyst. The catalyst would create a defined chiral environment around the imidazole, forcing reagents to approach from a specific trajectory, thus inducing enantioselectivity. Furthermore, the polarized C-F bonds could engage in non-covalent interactions within the transition state, such as dipole-dipole or hydrogen bonding, which could favor the formation of one stereoisomer over another.

| Reaction Type | Substrate Type | Catalyst/Auxiliary | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Chiral Enamide | Oxazolidinone Auxiliary | High Diastereoselectivity (dr up to 91:9) | nih.gov |

| Enantioselective Fluorination | β-Ketoester | Chiral Pd(II)-BINAP Complex | High Enantioselectivity (up to 91% ee) | nih.gov |

| Conjugate Addition | α-Fluoro azaaryl acetamide | Synergistic Amine and Lewis Acid Catalysis | High Stereoselectivity | rsc.org |

| Asymmetric Arylation | Polyfluoroolefins | Cu/Sulfoxide Phosphine Catalyst | Excellent Enantioselectivity (up to 99% ee) | rsc.org |

Advanced Applications in Materials Science and Supramolecular Chemistry

Design of Ligands for Coordination Chemistry and Metallosupramolecular Assemblies

The imidazole (B134444) moiety is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions through its sp²-hybridized nitrogen atom. The introduction of fluorine atoms at the 2 and 5 positions of the imidazole ring significantly modifies its electronic properties, influencing the stability and reactivity of the resulting metal complexes. These fluorinated imidazoles are of particular interest in the design of metallosupramolecular assemblies, where precise control over ligand-metal interactions is crucial for the formation of desired architectures.

Fluorinated Imidazoles as Ligands for Transition Metals

2,5-Difluoro-1H-imidazole serves as an effective monodentate ligand, coordinating to transition metal centers through the lone pair of electrons on its unfluorinated nitrogen atom. The strong electron-withdrawing nature of the fluorine atoms decreases the basicity of the imidazole ring, which in turn affects the donor properties of the coordinating nitrogen. This modulation of electron density can be harnessed to fine-tune the properties of the resulting metal complexes.

Transition metal complexes of imidazole and its derivatives have been extensively studied, with a range of coordination numbers and geometries observed. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with imidazole have been synthesized and characterized, often resulting in octahedral geometries of the type [M(im)₆]F₂·XH₂O researchgate.net. The introduction of fluorine atoms, as in this compound, can influence the ligand field strength and the redox potential of the metal center. While specific studies on this compound are limited, the principles derived from other fluorinated ligands suggest that it would form stable complexes with a variety of transition metals, including but not limited to chromium, cobalt, nickel, copper, and zinc azjournalbar.combohrium.com. The monodentate coordination of imidazole ligands typically occurs through the tertiary nitrogen atom, which possesses a lone pair of electrons available for forming a coordinate covalent bond jocpr.com.

| Metal Ion | Typical Coordination Geometry with Imidazole Ligands | Potential Influence of 2,5-Difluoro Substitution |

| Co(II) | Octahedral, Tetrahedral | Altered ligand field splitting, modified magnetic properties |

| Ni(II) | Octahedral, Square Planar, Tetrahedral | Enhanced stability of specific oxidation states |

| Cu(II) | Square Planar, Distorted Octahedral | Modified redox potentials |

| Zn(II) | Tetrahedral | Influence on Lewis acidity of the metal center |

Formation of Stable Metal Complexes and Their Characterization

The formation of stable metal complexes with this compound can be achieved through standard synthetic methodologies, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structure and properties.

Characterization Techniques for Metal Complexes of Fluorinated Imidazoles:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring upon coordination provide evidence of complex formation. Specifically, shifts in the C=N and C=C stretching vibrations are indicative of the nitrogen atom's involvement in bonding to the metal center researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand, with shifts in the resonances of the imidazole ring protons and carbons upon complexation azjournalbar.comjocpr.com. ¹⁹F NMR is particularly valuable for fluorinated ligands, providing a sensitive probe of the electronic environment around the fluorine atoms.

Electronic Absorption (UV-Vis) Spectroscopy: This technique provides information about the d-d electronic transitions of the metal center, which are influenced by the coordination environment and the nature of the ligand. The resulting spectra can help to determine the coordination geometry of the complex researchgate.net.

The stability of the formed complexes is influenced by both the nature of the metal ion and the electronic properties of the fluorinated ligand. The electron-withdrawing fluorine atoms can enhance the π-acceptor character of the imidazole ring, leading to stronger back-bonding interactions with electron-rich metal centers.

Supramolecular Assembly Architectures

Beyond its role as a simple ligand, this compound is a valuable component in the construction of supramolecular assemblies. These ordered structures are formed and held together by a network of non-covalent interactions, with hydrogen bonding and π-π stacking playing pivotal roles. The presence of fluorine atoms introduces additional possibilities for intermolecular interactions that can be exploited in the design of novel supramolecular architectures.

Hydrogen Bonding Interactions in Solid-State and Solution Assemblies

The N-H proton of the imidazole ring is a strong hydrogen bond donor, while the uncoordinated sp² nitrogen atom is a hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of robust hydrogen-bonded networks. In the solid state, imidazole and its derivatives often form extended chains or tapes through N-H···N hydrogen bonds researchgate.net.

The introduction of fluorine at the 2 and 5 positions can influence these hydrogen bonding patterns. The electron-withdrawing fluorine atoms increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. Furthermore, the C-F bonds themselves can act as weak hydrogen bond acceptors, participating in C-H···F interactions. In the crystal structure of related fluorinated imidazoles, N-H···N hydrogen bonds are observed to link molecules into chains mdpi.com. These chains can then be further organized through other non-covalent interactions.

Types of Hydrogen Bonds Involving this compound:

| Donor | Acceptor | Interaction Type | Significance |

| N-H | N (imidazole) | Strong, directional | Primary motif for chain and tape formation |

| C-H | F-C | Weak | Contributes to the overall stability of the crystal packing |

| N-H | F-C | Weak | Can influence the orientation of molecules within the assembly |

π-π Stacking and Other Non-Covalent Interactions

The aromatic imidazole ring can participate in π-π stacking interactions, which are crucial for the stabilization of many supramolecular architectures. These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of another. The introduction of fluorine atoms can significantly enhance these interactions. The electron-withdrawing fluorine atoms create a more electron-deficient (quadrupole-positive) face on the aromatic ring, which can lead to stronger π-π stacking with electron-rich aromatic systems.

Studies on imidazole-based molecular junctions have shown that π-π stacked dimers can form efficient conductance pathways nih.govresearchgate.netrsc.org. The ability of imidazole to form stable π-π stacked dimers has been demonstrated, and this is expected to be enhanced in the case of this compound due to the favorable electrostatic interactions induced by the fluorine atoms. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex 3D supramolecular networks mdpi.com.

Host-Guest Chemistry and Inclusion Complex Formation

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. The unique structural and electronic properties of this compound make it a potential candidate for participation in host-guest systems, either as a guest molecule or as a component of a larger host framework.

While specific examples involving this compound are not prevalent in the literature, the general principles of host-guest chemistry suggest several possibilities. The fluorinated imidazole could be encapsulated within the hydrophobic cavity of host molecules like cyclodextrins or cucurbiturils nih.gov. The formation of such inclusion complexes is driven by favorable non-covalent interactions, including hydrophobic effects and van der Waals forces. The fluorine atoms could also participate in specific interactions with the host cavity.

Conversely, this compound units can be incorporated into the structure of larger macrocyclic or cage-like hosts. The directional nature of the hydrogen bonding and the potential for strong π-π stacking interactions could be utilized to direct the assembly of such host structures. The fluorinated interior of a cavity constructed from these units could then exhibit selective binding properties for specific guest molecules. Photo-responsive host-guest interactions can also be engineered to control dynamic covalent processes rsc.org.

Metal-Organic Frameworks (MOFs) and Porous Materials based on Imidazole Units

The development of novel Metal-Organic Frameworks (MOFs) and other porous materials increasingly utilizes functionalized organic linkers to tailor their structural and chemical properties. Imidazole-based ligands are particularly valuable as they are known to promote the formation of porous MOF structures. nih.govresearchgate.net The incorporation of fluorinated imidazole units, such as this compound, represents a strategic approach to designing advanced materials with unique characteristics. The introduction of highly electronegative fluorine atoms into the organic linkers can lead to materials with enhanced stability and novel physicochemical properties associated with strongly polarized bonds. acs.orgrsc.org

Fluorination of the imidazole linker can influence the resulting MOF in several ways:

Structural and Electronic Modulation: The presence of fluorine atoms on the imidazole ring alters its electronic properties. This modification can affect the coordination behavior with metal centers, potentially leading to new framework topologies. rsc.org For instance, studies on zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have explored the use of mixed ligands, including fluorinated imidazoles, to investigate the effect of fluorine atoms on the synthesis and performance of the resulting materials. acs.org

Enhanced Stability: The C-F bond is strong, and its introduction can enhance the thermal and chemical stability of the MOF structure. This is a critical attribute for applications in demanding industrial processes. Research has focused on creating highly stable fluorinated MOFs (F-MOFs) for various applications. researchgate.net

Tunable Porosity and Functionality: The functionalization of linkers is a key method for controlling the pore environment within a MOF. Using a linker like this compound can create a fluorinated pore surface, which can be advantageous for the selective adsorption of specific gases or molecules. The imidazole moiety itself can act as a functional site; imidazole molecules can be incorporated into MOFs either through chemical coordination to metal nodes or by physical adsorption within the pores. nih.gov Research has shown that chemically coordinated imidazoles are particularly effective in creating stable proton-conduction pathways, suggesting that MOFs built from this compound could have applications in electrochemistry. nih.gov

While the direct synthesis of MOFs using this compound as the primary linker is an area of ongoing research, the principles are well-established through studies with similar fluorinated linkers like 2-trifluoromethyl-1H-imidazolate. researchgate.net These studies demonstrate that both one-pot synthesis and mechanochemical methods can be employed to create fluorine-containing ZIFs. acs.orgresearchgate.net The use of mixed-linker strategies, combining a standard imidazole ligand with a fluorinated one, also allows for fine-tuning the degree of fluorination and the resulting material properties. acs.orgnih.gov

The table below summarizes different fluorinated imidazole-based linkers used in the synthesis of ZIFs and MOFs, highlighting the growing interest in this class of materials.

| Linker Name | MOF Type | Synthesis Method | Reference |

| 4-(4-fluorophenyl)-1H-imidazole | ZIF | Mixed-ligand, one-pot synthesis | acs.org |

| 2-methyl-5-(trifluoromethyl)-1H-imidazole | ZIF | Mixed-ligand, one-pot synthesis | acs.org |

| 2-trifluoromethyl-1H-imidazolate | ZIF | Mechanochemical synthesis | researchgate.net |

This strategic incorporation of fluorinated imidazoles paves the way for the rational design of porous materials with precisely controlled properties for applications in gas separation, catalysis, and chemical sensing. researchgate.netrsc.org

Functional Materials Applications

The unique combination of a heterocyclic imidazole ring and highly electronegative fluorine atoms makes this compound a compelling building block for a range of functional materials. Its influence on electronic properties, intermolecular interactions, and chemical reactivity is leveraged in applications from solar cells to stimuli-responsive systems and ionic liquids.

Dyes for Solar Cells and Other Optical Applications

In the quest for efficient and stable solar energy conversion, organic dyes play a pivotal role in dye-sensitized solar cells (DSSCs). The performance of these dyes is heavily dependent on their molecular structure, which governs their light-harvesting efficiency, electron transfer dynamics, and long-term stability. The strategic incorporation of fluorine atoms into the dye's molecular framework, for instance by using a derivative of this compound, is a recognized strategy to enhance these properties.

Fluorination can have several positive effects:

Tuning of Energy Levels: The electron-withdrawing nature of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dye. This adjustment is crucial for optimizing the spectral absorption and ensuring efficient electron injection from the dye's excited state into the semiconductor's (e.g., TiO₂) conduction band, as well as for improving the dye regeneration process.

Increased Stability: Fluorinated compounds often exhibit enhanced thermal and photochemical stability. In the context of DSSCs, this translates to longer device lifetimes. The hydrophobic nature of fluorine can also help to prevent the ingress of water, which is detrimental to the cell's performance and longevity.

Improved Electron Transfer: By modifying the electronic distribution within the dye molecule, fluorine substitution can influence the intramolecular charge transfer characteristics, which is a key factor for achieving high power conversion efficiencies.

While specific studies detailing the use of this compound in DSSC dyes are not yet prevalent, the broader principle of using fluorinated heterocyclic compounds is well-established in the design of advanced optical materials.

pH-Responsive and Stimuli-Responsive Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form complex, functional systems. Imidazole is a particularly useful component in these systems due to the basicity of its nitrogen atoms, which allows for protonation and deprotonation, making it responsive to changes in pH.

The introduction of two electron-withdrawing fluorine atoms in this compound significantly alters the basicity of the imidazole ring. This modification makes the molecule a candidate for creating pH-responsive systems that operate in different pH ranges compared to their non-fluorinated analogues. These systems can be designed to undergo reversible changes in their structure, conformation, or properties in response to a specific pH trigger.

Beyond pH, fluorinated imidazoles can participate in other non-covalent interactions crucial for supramolecular assembly, such as:

Halogen Bonding: The fluorine atoms can act as halogen bond acceptors.

Hydrogen Bonding: The N-H group of the imidazole can act as a hydrogen bond donor.

This multi-faceted interaction capability allows for the construction of intricate supramolecular architectures that can respond to various stimuli, including light, temperature, or the presence of specific chemical species. Such stimuli-responsive materials are at the forefront of research for applications in areas like controlled drug release, chemical sensing, and "smart" materials.

Ionic Liquids and Their Role in Materials Science

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C). They are composed of a cation and an anion and are known for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Imidazolium-based cations are among the most common and versatile components of ILs.

By functionalizing the imidazolium (B1220033) cation with fluorine atoms, for example, by synthesizing it from a precursor like this compound, it is possible to create fluorinated ionic liquids (FILs). These FILs often exhibit properties that are distinct from their non-fluorinated counterparts:

Hydrophobicity: Increased fluorine content generally leads to higher hydrophobicity.

Electrochemical Stability: The presence of electron-withdrawing fluorine atoms can widen the electrochemical window of the IL, making it more resistant to oxidation and reduction. This is a highly desirable property for electrolyte applications in batteries and supercapacitors.

Tunable Miscibility: FILs can have unique miscibility profiles with both organic solvents and water, allowing for their use in specialized separation processes or as reaction media.

The synthesis of ILs from specifically designed building blocks like this compound allows for the fine-tuning of these properties. This "designer solvent" approach is central to the application of ionic liquids in materials science, where they are used as electrolytes, templates for porous material synthesis, and advanced lubricants.

Catalytic Applications of Fluorinated Imidazole Systems

N-Heterocyclic Carbene (NHC) Ligands Based on Fluorinated Imidazoles

General research into fluorinated imidazoles indicates their importance as precursors to NHC ligands, which are valued for their unique electronic and steric properties. However, literature detailing NHCs derived specifically from 2,5-Difluoro-1H-imidazole is not available.

Synthesis and Characterization of Fluorinated NHC Precursors

No specific methods for the synthesis and characterization of NHC precursors (such as imidazolium (B1220033) salts) derived directly from this compound were identified. General methodologies for creating fluorinated NHC precursors often involve the N-alkylation or N-arylation of a fluorinated imidazole (B134444) ring, followed by characterization using techniques like NMR spectroscopy and X-ray crystallography, but specific examples for the 2,5-difluoro substituted variant are absent.

Application in Homogeneous Catalysis (e.g., Cross-Coupling, C-H Activation)

While NHC ligands based on other fluorinated imidazole scaffolds have been successfully employed in homogeneous catalysis, including in palladium-catalyzed cross-coupling and C-H activation reactions, no studies demonstrating the application of an NHC ligand derived from this compound in these transformations could be located.

Role in Metal-Catalyzed Organic Transformations

The introduction of fluorine atoms to imidazole-based ligands can significantly alter the properties of metal catalysts. Despite this general interest, the specific role of this compound in this context has not been documented in the available literature.

Fluorinated Imidazole-Functionalized Catalysts

There were no findings of catalysts functionalized specifically with the this compound moiety.

Influence of Fluorine on Catalyst Performance and Selectivity

The influence of fluorine substitution at the 2 and 5 positions of an imidazole-based catalyst on its performance and selectivity remains uninvestigated in the available scientific literature. Theoretical benefits, such as modification of the ligand's σ-donating and π-accepting properties, cannot be substantiated with experimental data for this specific compound.

Organocatalysis Utilizing Imidazole Scaffolds

The imidazole core is a known motif in organocatalysis. However, research into the use of this compound as an organocatalyst or as a scaffold in more complex organocatalytic systems has not been reported.

Heterogeneous Catalysis with Imidazole-Derived Materials

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Imidazole-containing molecules can be integrated into heterogeneous catalysts by immobilizing them onto solid supports.

Supported Imidazole Catalysts.

The immobilization of imidazole derivatives onto solid supports is a key strategy for creating robust heterogeneous catalysts. Various materials can serve as supports, each offering distinct advantages in terms of surface area, porosity, and chemical stability. For a hypothetical catalyst based on this compound, several types of supports could be considered:

Silica (SiO₂): Silica is a widely used support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) groups (Si-OH) that can be functionalized for covalent attachment of the imidazole moiety.

Alumina (Al₂O₃): Alumina also offers high surface area and thermal stability. Its surface chemistry allows for strong interactions with catalytic species.

Polymers: Organic polymers can be functionalized with imidazole units, offering flexibility in catalyst design and the potential for swelling to enhance substrate accessibility.

Magnetic Nanoparticles: Supports based on iron oxides (e.g., Fe₃O₄) allow for the easy separation of the catalyst from the reaction medium using an external magnetic field.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with well-defined porous structures. Imidazole derivatives can be incorporated as ligands in the MOF structure, leading to highly ordered and potentially very active catalytic sites.

The fluorination at the 2 and 5 positions of the imidazole ring in this compound would be expected to significantly influence its electronic properties. The strong electron-withdrawing nature of fluorine atoms would decrease the basicity and nucleophilicity of the imidazole nitrogen atoms. This modification could be advantageous in certain catalytic applications where tuning the electronic environment of a metal center is crucial for catalytic activity and selectivity.

Table 1: Potential Supports for this compound-Based Catalysts

| Support Material | Key Features | Potential Immobilization Strategy |

|---|---|---|

| Silica (SiO₂) | High surface area, tunable porosity, well-defined surface chemistry | Covalent grafting via functionalized linkers |

| Alumina (Al₂O₃) | High thermal stability, Lewis acidic sites | Adsorption or covalent attachment |

| Polystyrene | Chemical versatility, tunable properties | Copolymerization or post-synthesis modification |

| Magnetic Nanoparticles | Facile separation, high surface area | Surface functionalization and covalent bonding |

Reusability and Efficiency of Catalytic Systems.

A critical advantage of heterogeneous catalysts is their potential for reuse over multiple reaction cycles, which is economically and environmentally beneficial. The reusability and efficiency of a supported catalyst derived from this compound would depend on several factors:

Stability of the Support: The chosen support material must be stable under the reaction conditions (e.g., temperature, solvent, pH).

Strength of the Linkage: The bond connecting the imidazole derivative to the support must be robust enough to prevent leaching of the active species into the reaction mixture.

Catalyst Deactivation: The catalyst's activity can decrease over time due to factors such as poisoning, fouling of the surface, or structural changes.

The efficiency of such a catalytic system would be evaluated based on metrics like turnover number (TON), which represents the number of substrate molecules converted per catalyst site before deactivation, and turnover frequency (TOF), which is the rate of reaction per catalyst site.

Table 2: Factors Affecting Reusability and Efficiency

| Factor | Description | Impact on Performance |

|---|---|---|

| Leaching | Loss of the active catalytic species from the support. | Decreases catalyst concentration and product yield over time. |

| Thermal Stability | Resistance of the catalyst to decomposition at high temperatures. | Determines the operational temperature range of the catalyst. |

| Chemical Stability | Resistance to degradation by reactants, products, or solvent. | Ensures catalyst longevity and consistent performance. |

Future Research Directions in 2,5 Difluoro 1h Imidazole Chemistry

Development of Highly Atom-Economical and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of 2,5-difluoro-1H-imidazole and its derivatives. While traditional synthetic methods may be effective, they often involve harsh conditions, hazardous reagents, and generate significant waste. The principles of "green chemistry" are increasingly guiding synthetic strategies, emphasizing high atom economy, the use of renewable resources, and the reduction of environmental impact. taylorfrancis.comrsc.orgrsc.org

One promising avenue is the exploration of mechanochemical synthesis. This solvent-free approach, which uses mechanical energy to drive chemical reactions, has been successfully applied to the synthesis of other fluorinated imines and substituted imidazoles. mdpi.commdpi.com Adapting these techniques for the synthesis of this compound could lead to significantly reduced solvent waste and potentially shorter reaction times. Another area of interest is the use of multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials, thus maximizing atom economy. taylorfrancis.com The development of novel MCRs for the construction of the difluoroimidazole core would be a significant advancement.

Furthermore, the use of reusable catalysts, such as zeolites or functionalized nanoparticles, presents a sustainable alternative to stoichiometric reagents. rsc.orgnih.gov Research into heterogeneous catalysts that can facilitate the key bond-forming steps in the synthesis of this compound could lead to more efficient and recyclable synthetic processes.

| Synthetic Approach | Key Advantages | Relevance to this compound |

| Mechanochemistry | Solvent-free, reduced waste, potentially faster reactions. mdpi.com | Development of solid-state synthetic routes. |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced purification steps. taylorfrancis.com | One-pot synthesis of the core difluoroimidazole structure. |

| Reusable Catalysts | Reduced waste, catalyst recyclability, potential for continuous flow processes. rsc.org | Greener and more cost-effective production methods. |

Precision Functionalization and Derivatization Strategies

With a foundational understanding of this compound, future research will move towards the precise modification of its structure to tailor its properties for specific applications. The development of regioselective functionalization methods is crucial for creating a diverse library of derivatives with unique biological activities or material properties.

One key challenge is the selective introduction of substituents at the remaining C-H and N-H bonds of the imidazole (B134444) ring. Research into direct C-H arylation protocols, which have been successful for other imidazole-based fluorophores, could be adapted for this compound. cnr.it This would allow for the direct attachment of various aryl groups, modulating the electronic and photophysical properties of the molecule.

Furthermore, derivatization of the hydroxyl groups in related fluorinated compounds has been shown to be an effective strategy for modifying their properties. nih.gov While this compound itself does not possess a hydroxyl group, this principle can be extended to its derivatives. For instance, if a hydroxyl-containing substituent is introduced, subsequent derivatization could be used to fine-tune solubility, lipophilicity, or binding affinity.

The development of protecting group strategies will also be important for achieving selective functionalization. acs.orgacs.org By temporarily blocking one reactive site, other positions on the ring can be modified, followed by deprotection to yield the desired polysubstituted difluoroimidazole.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules. Future research on this compound will undoubtedly leverage advanced computational modeling to rationally design new derivatives and predict their properties before embarking on time-consuming and resource-intensive laboratory synthesis.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netacs.orgbohrium.com For example, DFT can be used to predict how the introduction of different functional groups will affect the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn influences its electronic and optical properties. oup.com This predictive power is essential for designing molecules with tailored characteristics, such as specific absorption and emission wavelengths for fluorescence applications.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of this compound derivatives and their interactions with other molecules, such as biological targets or in supramolecular assemblies. researchgate.net This is particularly relevant for drug design, where understanding the binding mode and affinity of a molecule to a protein is crucial. By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest predicted activity.

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Rational design of new derivatives. acs.org | Electronic structure, reactivity, spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Studying molecular interactions and conformational dynamics. researchgate.net | Binding affinities, stability of complexes, material properties. |

Exploration of Novel Supramolecular Architectures and Functional Materials

The unique electronic properties and potential for intermolecular interactions make this compound an attractive building block for the construction of novel supramolecular architectures and functional materials. The presence of fluorine atoms can introduce specific interactions, such as hydrogen bonding and halogen bonding, which can be exploited to direct the self-assembly of molecules into well-defined structures.

An exciting area of future research is the incorporation of this compound into metal-organic frameworks (MOFs) or zeolitic-imidazolate frameworks (ZIFs). The fluorination of ZIFs has been shown to enhance their hydrophobicity and stability, which is advantageous for applications such as mechanical energy storage. acs.org By using this compound as a linker, it may be possible to create new ZIFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Furthermore, the imidazole core is known to form supramolecular complexes with various ions and molecules through non-covalent interactions. mdpi.com The difluoro-substitution in this compound will modulate these interactions, potentially leading to the development of new sensors or imaging agents. The investigation of how this specific substitution pattern influences the formation and properties of supramolecular assemblies is a rich area for future exploration. The introduction of fluorine can also be a strategy to create new functional materials with unique physicochemical properties. man.ac.uk

Investigation of Uncharted Reactivity Pathways

While some aspects of imidazole chemistry are well-established, the unique electronic nature of this compound suggests that it may exhibit novel and uncharted reactivity. Future research should aim to explore these new reaction pathways to expand the synthetic utility of this compound.

One area of interest is the investigation of its behavior in cycloaddition reactions. Fluorinated compounds can act as potent dipolarophiles or dienophiles in such reactions, providing access to complex heterocyclic systems. mdpi.com Exploring the reactivity of this compound in [3+2] and [4+2] cycloadditions could lead to the synthesis of novel fused-ring systems with interesting biological or material properties.

Another avenue for exploration is the denitrogenative transformation of related azole compounds to form functionalized imidazoles. mdpi.comnih.gov Investigating whether similar transformations can be applied to precursors of this compound could open up new synthetic routes and provide access to a wider range of derivatives.

Finally, the development of novel catalytic systems could uncover new modes of reactivity. For example, the use of transition metal catalysts could enable previously inaccessible C-H activation or cross-coupling reactions on the difluoroimidazole core. The discovery of such novel transformations would significantly enhance the synthetic toolbox available to chemists working with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.